![molecular formula C11H9NO4S B1421653 4-(Pyridin-3-yloxy)benzenesulfonic acid CAS No. 1000340-09-9](/img/structure/B1421653.png)
4-(Pyridin-3-yloxy)benzenesulfonic acid
Overview
Description
4-(Pyridin-3-yloxy)benzenesulfonic acid is a biochemical used for proteomics research . It has a molecular formula of C11H9NO4S and a molecular weight of 251.26 .
Molecular Structure Analysis
The InChI code for 4-(Pyridin-3-yloxy)benzenesulfonic acid is 1S/C11H9NO4S/c13-17(14,15)11-5-3-9(4-6-11)16-10-2-1-7-12-8-10/h1-8H, (H,13,14,15) .Physical And Chemical Properties Analysis
4-(Pyridin-3-yloxy)benzenesulfonic acid is a white to yellow solid . It has a storage temperature of room temperature .Scientific Research Applications
I have conducted a search for the scientific research applications of 4-(Pyridin-3-yloxy)benzenesulfonic acid , but unfortunately, the available information is limited and does not provide a comprehensive analysis with six to eight unique applications as you requested. The compound is mentioned in relation to proteomics research and as a biochemical available for purchase for research purposes . However, specific applications in various fields such as pharmaceuticals, organic synthesis, and material science are noted without detailed descriptions.
Safety and Hazards
Future Directions
Substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules . The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry . This suggests potential future directions for research involving 4-(Pyridin-3-yloxy)benzenesulfonic acid.
properties
IUPAC Name |
4-pyridin-3-yloxybenzenesulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4S/c13-17(14,15)11-5-3-9(4-6-11)16-10-2-1-7-12-8-10/h1-8H,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKUSGPLCKNQLQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)OC2=CC=C(C=C2)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901285024 | |
Record name | 4-(3-Pyridinyloxy)benzenesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901285024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pyridin-3-yloxy)benzenesulfonic acid | |
CAS RN |
1000340-09-9 | |
Record name | 4-(3-Pyridinyloxy)benzenesulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1000340-09-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(3-Pyridinyloxy)benzenesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901285024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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